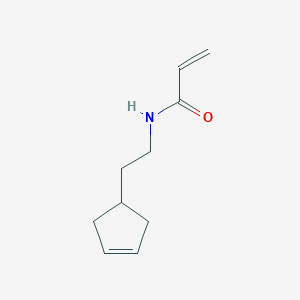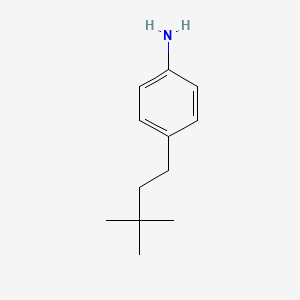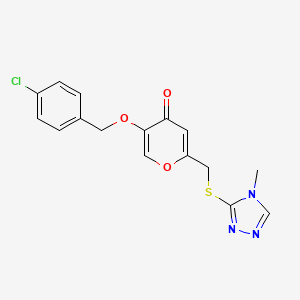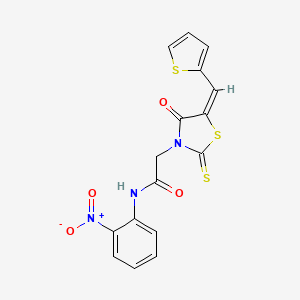
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide, also known as CP-544326, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which are drugs that block the activity of the cannabinoid receptor CB1. The CB1 receptor is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. CP-544326 has been shown to be effective in a range of scientific research applications, including the study of the CB1 receptor and its role in various diseases.
Wirkmechanismus
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide works by blocking the activity of the CB1 receptor, which is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. The compound binds to the CB1 receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This leads to a reduction in the activity of the CB1 receptor and a decrease in the effects of endogenous cannabinoids.
Biochemical and Physiological Effects
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the reduction of appetite and body weight in animal models of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide for lab experiments is its specificity for the CB1 receptor. The compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the CB1 receptor and its role in various diseases. However, one of the limitations of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide is its relatively low potency compared to other CB1 receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.
Zukünftige Richtungen
There are several future directions for research on N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide and its potential therapeutic applications. One area of research is the development of more potent CB1 receptor antagonists that may have greater therapeutic efficacy. Another area of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. Finally, the development of novel drug delivery systems for N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide may improve its bioavailability and therapeutic efficacy.
Synthesemethoden
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-cyclopenten-1-ol with 2-propynoic acid and subsequent conversion to the amide using standard peptide coupling reagents. The compound can also be synthesized using alternative methods, such as the reaction of 3-cyclopenten-1-ol with propargyl bromide followed by conversion to the amide using standard peptide coupling reagents.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in a range of scientific research areas. One of the most promising areas of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to be effective in blocking the activity of the CB1 receptor, which may have therapeutic implications for these diseases.
Eigenschaften
IUPAC Name |
N-(2-cyclopent-3-en-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-8-7-9-5-3-4-6-9/h2-4,9H,1,5-8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJNOQMXLMXARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC=CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-benzyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2384281.png)
![3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropanal O-methyloxime](/img/structure/B2384282.png)
![benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B2384283.png)



![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)




![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)